N-(2-oxocyclopentyl)prop-2-enamide
CAS No.: 2150271-57-9
VCID: VC11517359
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
N-(2-oxocyclopentyl)prop-2-enamide is a chemical compound with the CAS number 2150271-57-9. It is also known by its chemical name and synonyms, which include N-(2-oxocyclopentyl)prop-2-enamide and 2-Propenamide, N-(2-oxocyclopentyl)- . This compound belongs to the class of amides, specifically those derived from prop-2-enamide (acrylamide), with a cyclopentyl ring attached to the nitrogen atom. Molecular Formula and WeightSynthesis and ReactionsWhile specific synthesis methods for N-(2-oxocyclopentyl)prop-2-enamide are not detailed in the available literature, compounds of similar structure often involve reactions that form amide bonds, such as amidation reactions between carboxylic acids and amines. The presence of a vinyl group suggests potential for further chemical transformations, such as cycloaddition reactions or polymerization. Material ScienceThe vinyl group in the compound could be utilized in polymerization reactions to form polymers with specific properties, but detailed studies on this aspect are lacking. Future DirectionsTo fully explore the potential of this compound, further research is needed to understand its chemical properties, synthesis methods, and potential applications in various fields. |
---|---|
CAS No. | 2150271-57-9 |
Product Name | N-(2-oxocyclopentyl)prop-2-enamide |
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | N-(2-oxocyclopentyl)prop-2-enamide |
Standard InChI | InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11) |
Standard InChIKey | IZXUJAXRULOFIX-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)NC1CCCC1=O |
Purity | 95 |
PubChem Compound | 165594088 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume